2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid
Overview
Description
2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid is a chemical compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine ring system substituted with dimethyl groups and a thioacetic acid moiety
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid” are currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have been shown to exhibit a wide range of biological activities.
Mode of Action
Compounds with a 1,2,4-triazolo[1,5-a]pyrimidines moiety have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in inflammatory pathways, leading to a reduction in inflammation.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Given the reported anti-inflammatory activity of similar compounds , it’s plausible that it may affect pathways related to inflammation and immune response.
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target and pathway information. Based on the reported anti-inflammatory activity of similar compounds , it can be hypothesized that the compound may lead to a reduction in inflammatory responses at the molecular and cellular levels.
Preparation Methods
The synthesis of 2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid involves several steps. One common synthetic route starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps . The resulting intermediate is then reacted with a suitable thiol reagent to introduce the thioacetic acid moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid can be compared with other triazolopyrimidine derivatives, such as:
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound lacks the thioacetic acid moiety and may have different chemical and biological properties.
2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: This compound has a hydroxyl group instead of a thioacetic acid moiety, which can affect its reactivity and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar ring system but differ in the substitution pattern and may have distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-9(12-13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDFOBJTWSSECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351936 | |
Record name | Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56347-19-4 | |
Record name | Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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